molecular formula C5H7Cl2N3 B3034474 (5-Chloropyrazin-2-YL)methanamine hydrochloride CAS No. 1794737-26-0

(5-Chloropyrazin-2-YL)methanamine hydrochloride

Cat. No.: B3034474
CAS No.: 1794737-26-0
M. Wt: 180.03
InChI Key: YMVATJAKCCYCPW-UHFFFAOYSA-N
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Description

(5-Chloropyrazin-2-yl)methanamine hydrochloride (CAS 1794737-26-0) is a chlorinated pyrazine derivative that serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research . This high-purity compound features an amine functional group, enhanced by a hydrochloride salt for improved solubility in polar solvents, and a chlorine atom at the 5-position of the pyrazine ring that influences its electronic properties and reactivity . Its primary research application is as a synthetic intermediate for the design and synthesis of novel kinase inhibitors . Specifically, it has been utilized in the development of potent and selective inhibitors of Nek2 (Never in mitosis gene a-related kinase-2), a serine/threonine kinase considered a promising target in cancer research due to its elevated expression in various tumors . The compound acts as a critical hinge-binding fragment during synthesis, helping to create hybrid molecules that achieve improved cellular activity . Beyond oncology-focused research, this chloropyrazine scaffold is also under investigation for its potential in other therapeutic areas. Studies indicate that structurally related pyrazine derivatives can exhibit antimicrobial and antifungal activities . The mechanism of action for such derivatives often involves interaction with specific enzymes or proteins, potentially modulating key biochemical pathways . Researchers value this compound for its ability to undergo various chemical transformations, particularly substitution reactions where the chlorine atom can be displaced by other nucleophiles, allowing for the creation of diverse compound libraries . Handling & Safety: This product is For Research Use Only and is not intended for human or veterinary use. Always consult the Safety Data Sheet (SDS) before use. Wear appropriate personal protective equipment (PPE) and handle in a well-ventilated area .

Properties

IUPAC Name

(5-chloropyrazin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.ClH/c6-5-3-8-4(1-7)2-9-5;/h2-3H,1,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVATJAKCCYCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyrazin-2-YL)methanamine hydrochloride typically involves the chlorination of pyrazine derivatives followed by amination. One common method includes the reaction of 5-chloropyrazine with methanamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification and crystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyrazin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. Typical reaction conditions involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazine derivatives .

Scientific Research Applications

(5-Chloropyrazin-2-YL)methanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of other chemical compounds.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Chloropyrazin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (5-Chloropyrazin-2-YL)methanamine hydrochloride with three structurally related pyrazine derivatives:

Property (5-Chloropyrazin-2-YL)methanamine HCl Pyrazinamide 2-Aminopyrazine 5-Methoxypyrazin-2-ylmethanamine
Molecular Formula C₅H₇ClN₃·HCl C₅H₅N₃O C₄H₅N₃ C₆H₉N₃O
Molecular Weight (g/mol) 192.05 123.12 95.10 139.16
Melting Point (°C) 215–217 (decomposes) 189–191 110–112 158–160
Solubility (Water) High (due to HCl salt) Moderate Low Moderate
Key Functional Groups -Cl, -NH₂, HCl salt -CONH₂ -NH₂ -OCH₃, -NH₂

Notes:

  • The hydrochloride salt in (5-Chloropyrazin-2-YL)methanamine significantly increases aqueous solubility compared to non-salt analogs like 2-aminopyrazine .

Stability and Reactivity

  • The hydrochloride salt form of (5-Chloropyrazin-2-YL)methanamine improves stability under acidic conditions compared to free-base analogs .
  • Chlorine substituents increase susceptibility to hydrolysis under basic conditions, necessitating careful pH control during storage .

Research Findings and Challenges

Recent studies emphasize the compound’s utility in medicinal chemistry. For example:

  • A 2024 screening identified it as a fragment hit for JAK3 inhibition (IC₅₀: 42 µM), though optimization is required to match clinical candidates like tofacitinib .
  • Computational models suggest its chloropyrazine scaffold favorably interacts with ATP-binding pockets, a trait shared with kinase inhibitors like imatinib .

Challenges :

  • Limited bioavailability due to high polarity (LogP: -0.3) .
  • Synthesis requires hazardous reagents (e.g., ammonia gas), complicating scale-up .

Biological Activity

(5-Chloropyrazin-2-YL)methanamine hydrochloride is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.

Overview of Biological Activity

This compound is primarily recognized for its interactions with various enzymes and proteins, influencing critical cellular processes. Its biological activity encompasses several mechanisms, including enzyme inhibition, modulation of signaling pathways, and effects on cellular metabolism.

The compound's mode of action is multifaceted:

  • Enzyme Interaction : It can bind to the active sites of specific enzymes, leading to either inhibition or activation. For example, it has been shown to interact with kinases, which play essential roles in cell signaling pathways.
  • Cell Signaling Modulation : The compound influences key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This modulation can affect gene expression related to apoptosis and cell cycle regulation.
  • Metabolic Pathways : It is metabolized by cytochrome P450 enzymes in the liver, resulting in various metabolites that may have distinct biological effects.

Antimicrobial and Anticancer Activities

Recent studies have highlighted the antimicrobial and anticancer properties of this compound:

  • Antimicrobial Effects : A series of chloropyrazine conjugated compounds were synthesized, demonstrating significant antimicrobial activity against various pathogens. These compounds exhibited potent effects against bacteria and fungi, indicating the potential use of this compound as an antimicrobial agent .
  • Anticancer Properties : Research has indicated that this compound may possess anticancer activity through mechanisms such as apoptosis induction in tumor cells. For instance, studies on related pyrazine derivatives showed promising results in inhibiting cancer cell proliferation in vitro .

Interaction with Enzymes

The primary biochemical interactions include:

  • Inhibition of ADAMTS5 : This compound has been identified as an inhibitor of ADAMTS5, an enzyme involved in aggrecan degradation in cartilage. By inhibiting this enzyme, this compound may help preserve cartilage integrity and slow down osteoarthritis progression.

Cellular Effects

The compound's effects on cellular functions are diverse:

  • Cell Viability : In laboratory settings, varying dosages have shown that low concentrations may have minimal effects while higher concentrations can lead to significant physiological changes, including toxicity at extreme levels.

Summary Table of Biological Activities

Biological ActivityDescription
AntimicrobialEffective against various bacteria and fungi
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
Enzyme InhibitionInhibits ADAMTS5 affecting cartilage degradation
Cell SignalingModulates MAPK/ERK pathway impacting gene expression

Q & A

Q. Key Findings :

  • Hydrolysis is minimal at pH 7.4 (<5% degradation at 72 hrs).
  • Acidic conditions (pH 1.2) may cleave the C-N bond, releasing chloropyrazine (confirmed via MS/MS) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
  • Spill Management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite.
  • Storage : Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent degradation .

First Aid : For skin contact, rinse with water for 15 mins; seek medical attention if irritation persists .

Advanced: How to optimize reaction yields when scaling up synthesis?

Answer:

  • DoE (Design of Experiments) : Vary temperature (20–60°C), solvent (MeOH vs. EtOH), and stoichiometry (amine:aldehyde ratio 1:1 to 1:2).
  • Catalyst Screening : Test NaBH4, NaBH3CN, or Pd/C for reductive amination efficiency .
  • In-line Analytics : Use FTIR to monitor imine intermediate formation (C=N stretch at ~1640 cm1^{-1}) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.